4-{3-[(1,3-Dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-YL}benzenesulfonamide
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Overview
Description
4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound featuring a unique structure that includes an indene core, a pyrrole ring, and a benzene sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde and 2,5-dimethyl-1H-pyrrole-1-carboxaldehyde, followed by sulfonation with benzene sulfonamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce amines and alcohols .
Scientific Research Applications
4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit protein kinase CK2, a key enzyme involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)phenoxyacetic acid: Shares the indene core structure but differs in functional groups and applications.
1,3-Dioxo-2,3-dihydro-1H-indene derivatives: Various derivatives with similar core structures but different substituents and biological activities.
Uniqueness
4-{3-[(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)METHYL]-2,5-DIMETHYL-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of an indene core, pyrrole ring, and benzene sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H18N2O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-[3-[(1,3-dioxoinden-2-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H18N2O4S/c1-13-11-15(12-20-21(25)18-5-3-4-6-19(18)22(20)26)14(2)24(13)16-7-9-17(10-8-16)29(23,27)28/h3-12H,1-2H3,(H2,23,27,28) |
InChI Key |
QLIIKCMWWXMVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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